molecular formula C17H13FO4 B5549219 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid

5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No. B5549219
M. Wt: 300.28 g/mol
InChI Key: QQIXFCGIGPSJDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid, often involves strategies such as palladium-catalyzed carbonylation using formic acid as the CO source to obtain benzofuran-2(3H)-ones in moderate to good yields. This method represents a novel approach to constructing the benzofuran framework, highlighting the versatility and efficiency of palladium catalysis in organic synthesis (Hao Li et al., 2017).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including this compound, can be characterized by X-ray diffraction methods, revealing non-planar configurations with various degrees of torsion between the benzofuran system and substituent groups. The structure is further stabilized by intramolecular and intermolecular hydrogen bonds, contributing to its crystalline form and influencing its chemical reactivity and physical properties (Md. Serajul Haque Faizi et al., 2016).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including carbonylation, alkylation, and cyclization, to produce a wide range of functionalized compounds. These reactions are facilitated by the benzofuran moiety's reactivity, which can be modified by substituents like the 3-fluorobenzyl group to enhance or direct specific chemical transformations. The presence of carboxylic acid groups also offers additional reactivity for further functionalization (W. Gao et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystallinity, are influenced by its molecular structure and intermolecular interactions. Hydrogen bonding and π-π interactions play significant roles in determining its solubility in various solvents and its crystalline form, which are crucial for its application in chemical synthesis and material science (H. Titi & I. Goldberg, 2009).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are key to its applications in organic synthesis and potential pharmaceutical use. The electron-withdrawing effect of the fluorobenzyl group affects its acidity and reactivity, making it a versatile intermediate for further chemical modifications (A. Eleev et al., 2015).

Scientific Research Applications

Role in Orexin-1 Receptor Mechanisms

Research involving compounds with structural similarities to "5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid" has explored their role in orexin-1 receptor mechanisms. For instance, studies have evaluated the effects of selective orexin-1 receptor antagonists in models of binge eating, indicating a significant role of orexin-1 receptor mechanisms in compulsive food intake and suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).

Crystal Structure and Molecular Interactions

The crystal structure of related compounds, such as 5-[(4-carboxybenzyl)oxy]isophthalic acid, reveals non-planar configurations and specific molecular interactions through hydrogen bonds. These structural insights contribute to the understanding of molecular designs and interactions relevant for materials science and pharmaceutical applications (Faizi et al., 2016).

Antimicrobial Properties

Benzimidazoles derived from fluorobenzyl compounds have demonstrated significant antimicrobial activities. Research into these derivatives has shown effectiveness against various bacterial and fungal strains, highlighting the potential of fluorobenzyl-based compounds in developing new antimicrobial agents (Fang et al., 2016).

Fluorescence and Antiproliferative Potential

Studies on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, which share structural motifs with benzofuran derivatives, have evaluated their fluorescence properties and antiproliferative potential against cancer cell lines. These findings suggest applications in developing antitumor agents and fluorescence probes for biological imaging (Fu et al., 2015).

Synthesis and Chemical Transformations

Research has also focused on the synthesis and chemical transformations of benzofuran derivatives, providing valuable methodologies for the preparation of complex molecules with potential applications in medicinal chemistry and materials science (Yamashita et al., 2009).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not specified and should be determined by the user.

properties

IUPAC Name

5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO4/c1-10-16(17(19)20)14-8-13(5-6-15(14)22-10)21-9-11-3-2-4-12(18)7-11/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIXFCGIGPSJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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